molecular formula C14H13NO B1664454 2-Acetamidobiphenyl CAS No. 2113-47-5

2-Acetamidobiphenyl

Cat. No. B1664454
CAS RN: 2113-47-5
M. Wt: 211.26 g/mol
InChI Key: IXCZSZXIGHWLEJ-UHFFFAOYSA-N
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Patent
US08247557B2

Procedure details

2-Aminobiphenyl a (21.9289 g, 130 mmol) was dissolved in Ac2O (30 mL, 318 mmol) and stirred 10 minutes. An additional portion of Ac2O (10 mL, 106 mmol) was added then stirred for 10 more minutes. The sample was poured onto ice. The resulting solid was vacuum filtered and washed with H2O to give N-acetyl-2-aminobiphenyl b (26.955 g, 128 mmol, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:14][C:15](OC(C)=O)=[O:16]>>[C:15]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)(=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred for 10 more minutes
ADDITION
Type
ADDITION
Details
The sample was poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.